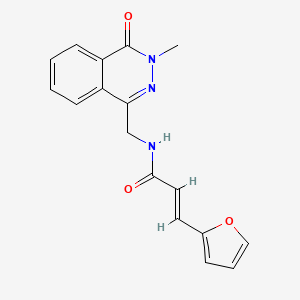

(E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

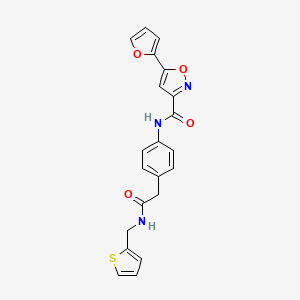

The compound (E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a derivative of acrylamide featuring a furan ring and a phthalazinone moiety. This structure is of interest due to its potential biological activity and the presence of multiple functional groups that may participate in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported using green organic chemistry methods under microwave radiation. The synthesis involved the use of filamentous marine and terrestrial-derived fungi, including Penicillium citrinum and Aspergillus sydowii, which facilitated the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide derivative with high enantiomeric excess and yield .

Molecular Structure Analysis

The molecular structure of similar N-tosylacrylamide compounds has been determined through crystallography. The conformation about the C=C bond is E, and the orientation of the furan and other aromatic rings with respect to the acrylamide plane has been described. For instance, in one of the studied compounds, the furan ring is inclined at an angle of 26.47° to the acrylamide mean plane .

Chemical Reactions Analysis

The ene-reduction of acrylamide derivatives can lead to the formation of compounds with stereogenic centers, as seen in the production of (R)-2-cyano-3-(furan-2-yl) propanamide. Additionally, the tautomerization of the propanamide to an achiral ketenimine has been observed in the presence of protic solvents, indicating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide are not detailed in the provided papers, related compounds exhibit properties such as crystal formation and the ability to form hydrogen-bonded dimers. These characteristics are influenced by the molecular conformation and the presence of functional groups capable of engaging in intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Green Organic Chemistry Synthesis

(E)-3-(furan-2-yl)acrylamide derivatives have been utilized in green organic chemistry synthesis. For instance, a study reported the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation and its ene-reduction by marine and terrestrial fungi (Jimenez et al., 2019).

Cyclization in Organic Chemistry

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to the queried compound, have been used in cyclization reactions to form various furan derivatives, highlighting their significance in organic chemistry (Pevzner, 2021).

Cytotoxic Agents in Cancer Research

Compounds similar to (E)-3-(furan-2-yl)acrylamide have been synthesized and evaluated as broad-spectrum cytotoxic agents in cancer research. This includes the development of focused compound libraries to identify new lead compounds with improved cytotoxicity (Tarleton et al., 2013).

Crystallography Studies

The crystal structures of N-tosylacrylamide compounds, including those with a furan-2-yl group, have been analyzed, providing valuable insights into their molecular conformations and potential applications in material science (Cheng et al., 2016).

Mitigation of Toxic Compounds in Food Industry

Research on furanic compounds, including furan-2-yl acrylamide derivatives, has contributed to understanding the formation and mitigation of potentially carcinogenic substances like acrylamide and furan in food processing (Anese et al., 2013).

Antiviral Research

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has been identified as an inhibitor of SARS coronavirus helicase, demonstrating its potential application in antiviral drug development (Lee et al., 2017).

Neuropsychiatric Drug Development

3-Furan-2-yl-N-p-tolyl-acrylamide, a compound structurally similar to the one , has shown anxiolytic-like activity in mice, underscoring its potential application in the development of neuropsychiatric drugs (Targowska-Duda et al., 2019).

Polymer Science

Acrylamide derivatives, including those with furan-2-yl groups, have been explored in polymer science, such as the synthesis of pH-sensitive polymeric materials derived from acrylated phenolphthalein derivatives (Fleischmann et al., 2012).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-17(22)14-7-3-2-6-13(14)15(19-20)11-18-16(21)9-8-12-5-4-10-23-12/h2-10H,11H2,1H3,(H,18,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZNQONWIVFYLI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)